molecular formula C6H12F3N B13221425 6,6,6-Trifluorohexan-3-amine

6,6,6-Trifluorohexan-3-amine

Cat. No.: B13221425
M. Wt: 155.16 g/mol
InChI Key: MUAUJWCCYMBQKJ-UHFFFAOYSA-N
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Description

6,6,6-Trifluorohexan-3-amine is an organic compound characterized by the presence of three fluorine atoms attached to the sixth carbon of a hexane chain, with an amine group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,6-Trifluorohexan-3-amine typically involves the introduction of the trifluoromethyl group into the hexane chain followed by the introduction of the amine group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The reaction conditions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Catalysts such as palladium or nickel may be used to enhance the reaction rates and yields. The use of automated systems and reactors can help in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

6,6,6-Trifluorohexan-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form primary or secondary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction may yield primary or secondary amines.

Scientific Research Applications

6,6,6-Trifluorohexan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are of interest due to their unique chemical properties.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions, particularly those involving fluorinated compounds.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 6,6,6-Trifluorohexan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to increased potency and selectivity. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    6,6,6-Trifluorohexan-2-amine: Similar structure but with the amine group on the second carbon.

    6,6,6-Trifluorohexan-4-amine: Similar structure but with the amine group on the fourth carbon.

    6,6,6-Trifluorohexanoic acid: Contains a carboxylic acid group instead of an amine group.

Uniqueness

6,6,6-Trifluorohexan-3-amine is unique due to the specific positioning of the trifluoromethyl and amine groups, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug development and other applications.

Properties

Molecular Formula

C6H12F3N

Molecular Weight

155.16 g/mol

IUPAC Name

6,6,6-trifluorohexan-3-amine

InChI

InChI=1S/C6H12F3N/c1-2-5(10)3-4-6(7,8)9/h5H,2-4,10H2,1H3

InChI Key

MUAUJWCCYMBQKJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(F)(F)F)N

Origin of Product

United States

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